molecular formula C14H14O4S B6380323 2-Methoxy-5-(3-methylsulfonylphenyl)phenol CAS No. 1261927-34-7

2-Methoxy-5-(3-methylsulfonylphenyl)phenol

Cat. No.: B6380323
CAS No.: 1261927-34-7
M. Wt: 278.33 g/mol
InChI Key: AUBZJEMMKRYVFD-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylsulfonylphenyl)phenol is an organic compound with the molecular formula C14H14O4S It is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a phenyl ring, which is further connected to another phenol ring

Properties

IUPAC Name

2-methoxy-5-(3-methylsulfonylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-18-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)19(2,16)17/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBZJEMMKRYVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685737
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-34-7
Record name 3'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 3-methylsulfonylbenzene.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of methylsulfide derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-Methoxy-5-(3-methylsulfonylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.

    3-Methylsulfonylphenol: Lacks the methoxy group, affecting its solubility and biological activity.

Uniqueness

2-Methoxy-5-(3-methylsulfonylphenyl)phenol is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

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